1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole
Description
Properties
IUPAC Name |
1-(4-ethylphenyl)sulfonyl-3-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-3-11-4-6-12(7-5-11)17(15,16)14-9-8-10(2)13-14/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPISVINIYJQQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine with α,β-Unsaturated Carbonyls
The 3-methylpyrazole core is synthesized via acid-catalyzed cyclization of hydrazine with butenediols or ethynylalkylcarbinols. As detailed in US5128480A, heating hydrazine hydrate with 2-buten-1,4-diol in 30–100% sulfuric acid at 80–120°C yields 3-methylpyrazole with 85–98% purity. Iodine (0.01–5 mol%) accelerates dehydrogenation, with sulfur dioxide evolution serving as a reaction progress indicator.
Reaction Conditions:
Thermal Dehydrogenation of 2-Pyrazoline Precursors
Alternative routes involve dehydrogenating 2-pyrazoline intermediates using sulfur, selenium, or H₂O₂ in sulfuric acid. For example, 5-methyl-2-pyrazoline heated in 95% H₂SO₄ at 100°C for 4 hours produces 3-methylpyrazole (88% yield). This method minimizes halogenated byproducts but requires rigorous temperature control to prevent sulfonation.
Sulfonylation of 3-Methylpyrazole: Introducing the 4-Ethylphenylsulfonyl Group
Generation of Pyrazole-1-sulfonyl Chloride Intermediate
Sulfonylation begins with reacting 3-methylpyrazole with chlorosulfonic acid (ClSO₃H) in chloroform at 0–60°C. The exothermic reaction generates pyrazole-1-sulfonyl chloride, which is stabilized in dichloromethane. Thionyl chloride (SOCl₂) is added to convert residual sulfonic acids to sulfonyl chlorides, achieving >95% conversion.
Optimized Protocol:
Coupling with 4-Ethylbenzenethiol
The sulfonyl chloride intermediate reacts with 4-ethylbenzenethiol in the presence of diisopropylethylamine (DIPEA) to form the target sulfonamide. A 2023 study demonstrated that DIPEA (1.5 eq) in dichloromethane at 25–30°C for 16 hours achieves 78% yield.
Critical Parameters:
- Base: DIPEA > triethylamine (higher solubility in DCM)
- Temperature: <30°C to prevent sulfonate ester formation
- Purification: Column chromatography (SiO₂, hexane/EtOAc 4:1)
Reaction Optimization and Byproduct Mitigation
Acid-Base Considerations in Workup
The pKa of 3-methylpyrazole (2.04) necessitates careful neutralization post-sulfonylation. Sodium hydroxide (pH 8–9) precipitates unreacted starting materials, while ammonium sulfate byproducts are removed via distillation.
Neutralization Table:
| Reagent | pKa | Efficiency |
|---|---|---|
| NaOH | 14.9 | 94% |
| NH₃ | 9.25 | 88% |
| NaHCO₃ | 6.35 | 72% |
Solvent Selection for Sulfonylation
Dichloromethane outperforms THF and ethyl acetate in sulfonyl chloride stability due to its low nucleophilicity. Polar aprotic solvents like DMF induce premature hydrolysis, reducing yields by 15–20%.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30) shows 98.2% purity with retention time 6.7 minutes.
Industrial-Scale Production and Environmental Impact
Continuous-Flow Synthesis
US5128480A describes a continuous process where preheated H₂SO₄ and hydrazine feedstocks generate 3-methylpyrazole at 1.2 kg/hour. Integrated SO₂ scrubbers convert waste gas to NaHSO₃, aligning with green chemistry principles.
Waste Stream Management
Neutralization residues (Na₂SO₄ or (NH₄)₂SO₄) are oxidized to N₂ and SO₂, with the latter recycled into H₂SO₄. This closed-loop system reduces raw material costs by 18%.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole serves as an essential building block in organic synthesis. It is utilized to create more complex molecules, facilitating the development of novel compounds with diverse functionalities. The synthesis typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 3-methylpyrazole in the presence of a base like triethylamine, using dichloromethane as a solvent.
Reactivity and Transformations
The compound can undergo various chemical reactions, including:
- Oxidation : Using agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.
- Reduction : Achieved with lithium aluminum hydride or sodium borohydride, producing sulfoxide derivatives.
- Substitution Reactions : The sulfonyl group can be replaced by other functional groups through nucleophilic substitution.
Biological Applications
Enzyme Inhibition and Receptor Modulation
Research indicates that 1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole may act as an enzyme inhibitor or receptor modulator. These interactions are crucial for understanding its potential therapeutic effects, such as anti-inflammatory and anticancer properties. Studies have shown that pyrazole derivatives exhibit a range of pharmacological activities, making them valuable in drug design .
Antimicrobial Activity
A series of studies have evaluated the antimicrobial properties of pyrazole derivatives, including 1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole. For instance, compounds derived from pyrazoles have demonstrated significant antibacterial and antifungal activities against pathogens like E. coli, S. aureus, and A. flavus. The minimum inhibitory concentration (MIC) values for these compounds suggest promising efficacy against various strains .
Medical Research
Therapeutic Potential
The compound is being explored for its potential therapeutic applications, particularly in treating inflammatory diseases and cancer. Its unique structure allows it to interact with specific molecular targets, which may lead to significant biological responses. For example, certain pyrazole derivatives have shown notable anticancer activity against human tumor cell lines, indicating their potential as novel anticancer agents .
Case Studies
Mechanism of Action
The mechanism of action of 1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole (CAS 957294-38-1)
- Structural Differences : Replaces the 4-ethylphenyl group with a 4-chloro-3-methoxyphenyl moiety.
- Impact on Properties :
- The chloro and methoxy substituents increase molecular weight (286.73 g/mol vs. ~269.34 g/mol for the ethyl analogue) and alter electronic properties. The electron-withdrawing Cl and electron-donating OCH₃ groups may enhance dipole moments and influence solubility .
- Bioactivity: Chloro and methoxy groups are associated with improved antimicrobial and antifungal activities in sulfonamide derivatives .
5-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate
- Structural Differences : Features dual sulfonate groups on the pyrazole ring and a 4-methylphenyl substituent.
- Crystal Packing: Dihedral angles between aromatic planes (e.g., 16.15° between tolyl groups) and weak π–π interactions (4.06–4.14 Å) stabilize the lattice, which may correlate with solid-state stability in formulations .
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde
- Structural Differences : Replaces the sulfonyl group with a sulfanyl (S–) linker and introduces a trifluoromethyl (–CF₃) group.
- –CF₃ enhances lipophilicity and metabolic resistance, a key feature in agrochemicals .
Crystallographic and Conformational Analysis
- Dihedral Angles :
- In 5-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate, the dihedral angle between the two tolyl groups is 16.15°, while the pyrazole ring forms angles of 89.85° and 73.82° with the aromatic planes .
- Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate exhibits a planar pyrazole core (mean C–C deviation: 0.002 Å) with torsional flexibility at the sulfonyl–aryl junction .
Biological Activity
1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole can be represented by the following chemical structure:
- IUPAC Name : 1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole
- CAS Number : 1015846-98-6
The presence of the sulfonyl group and the pyrazole ring contributes to its biological activity, allowing for interactions with various biological targets.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives, including 1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole, possess significant antimicrobial properties. A study evaluated the efficacy of several pyrazole compounds against various bacterial strains and fungi. The results showed that this compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Candida albicans | 12 |
These findings suggest its potential use as an antimicrobial agent in clinical settings .
2. Anticancer Activity
The anticancer potential of 1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole has been explored in vitro. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast cancer and melanoma cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
A detailed analysis revealed the following IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.2 |
| A375 (Melanoma) | 4.8 |
| HeLa (Cervical Cancer) | 6.0 |
The compound's efficacy in inducing apoptosis was confirmed through flow cytometry assays, which indicated increased annexin V staining in treated cells .
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with 1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
The following table summarizes the cytokine levels measured post-treatment:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 120 |
| IL-6 | 300 | 150 |
These results suggest that the compound may be beneficial in managing inflammatory diseases .
Case Studies
Several case studies have been published detailing the synthesis and biological evaluation of pyrazole derivatives similar to 1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole. For instance, a study by Umesha et al. highlighted the synthesis of a series of pyrazole derivatives, showing their effectiveness against various microbial strains and cancer cell lines. The structure-activity relationship (SAR) analysis provided insights into how modifications to the pyrazole ring influence biological activity .
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole to achieve high yield and purity?
The synthesis of this compound typically involves cyclization reactions (e.g., hydrazine derivatives with β-keto esters) and sulfonylation steps using ethylsulfonyl chloride . Key parameters include:
- Reaction conditions : Temperature (50–100°C), solvent polarity (THF/water mixtures), and catalyst selection (e.g., triethylamine for nucleophilic substitution) .
- Purification : Column chromatography or recrystallization from ethanol to achieve >95% purity .
- Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios of intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity .
- X-ray crystallography : Resolves dihedral angles between the pyrazole ring and aromatic substituents (e.g., 16.83°–51.68° for related analogs) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies functional groups like sulfonyl (S=O, ~1350 cm⁻¹) and methylpyrazole (C-N, ~1500 cm⁻¹) .
Q. How can researchers design initial biological activity screens to evaluate the compound's potential pharmacological applications?
- In vitro assays : Test for enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) using fluorometric or colorimetric methods .
- Receptor binding studies : Radioligand displacement assays to assess affinity for targets like G-protein-coupled receptors .
- Cytotoxicity screening : MTT assays on cancer cell lines to identify IC₅₀ values .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data observed between different substituted pyrazole derivatives?
- Structure-activity relationship (SAR) analysis : Compare analogs with varying substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to identify critical functional groups .
- Metabolic stability assays : Evaluate hepatic microsome stability to rule out pharmacokinetic confounding factors .
- Crystallographic overlap studies : Superimpose crystal structures of active/inactive analogs to pinpoint steric or electronic mismatches .
Q. How does the introduction of electron-withdrawing or donating groups at specific positions alter the compound's reactivity and bioactivity?
- Sulfonyl group effects : Electron-withdrawing sulfonyl groups enhance electrophilicity, improving nucleophilic substitution yields (e.g., 61% for triazole-pyrazole hybrids) .
- Substituent position : Para-substituted ethylphenyl groups increase lipophilicity, enhancing blood-brain barrier penetration in neuroactive analogs .
- Bioactivity modulation : Trifluoromethyl groups at position 3 improve metabolic stability but may reduce aqueous solubility .
Q. What advanced computational methods are recommended to predict the binding affinity of this compound with target enzymes?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with active sites (e.g., COX-2 or kinase domains) .
- QM/MM simulations : Combine quantum mechanics and molecular mechanics to model electron transfer during enzyme inhibition .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors from sulfonyl groups) for virtual screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
